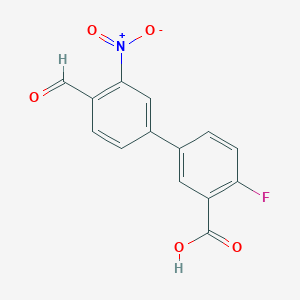

2-Fluoro-5-(4-formyl-3-nitrophenyl)benzoic acid

Description

2-Fluoro-5-(4-formyl-3-nitrophenyl)benzoic acid (CAS: 1403483-64-6) is a fluorinated benzoic acid derivative characterized by a formyl group (-CHO) and a nitro (-NO₂) substituent on the phenyl ring. It is synthesized with 96% purity and serves as a critical intermediate in pharmaceutical synthesis, particularly for anticancer agents like Olaparib . The compound’s structure combines electron-withdrawing groups (fluoro, nitro) and a reactive formyl moiety, making it valuable in cross-coupling reactions and metal chelation .

Properties

IUPAC Name |

2-fluoro-5-(4-formyl-3-nitrophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8FNO5/c15-12-4-3-8(5-11(12)14(18)19)9-1-2-10(7-17)13(6-9)16(20)21/h1-7H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQSGANCKLNFQOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)F)C(=O)O)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8FNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301173475 | |

| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 4-fluoro-4′-formyl-3′-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301173475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1403483-64-6 | |

| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 4-fluoro-4′-formyl-3′-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1403483-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 4-fluoro-4′-formyl-3′-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301173475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Strategies for Preparation

The preparation of 2-Fluoro-5-(4-formyl-3-nitrophenyl)benzoic acid generally involves:

- Selective fluorination of aromatic precursors

- Introduction of nitro groups via nitration

- Formylation to introduce the aldehyde functionality

- Hydrolysis or oxidation steps to obtain the benzoic acid moiety

These steps can be arranged in different sequences depending on the starting materials and desired intermediates.

Nucleophilic Fluorination of 1-Arylbenziodoxolones

A key modern method for synthesizing fluorobenzoic acids, including fluorinated nitro derivatives, is nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents. This transition metal-free method offers mild reaction conditions and high selectivity.

- Reaction Conditions : Fluoride salts (e.g., KF) in solvents like acetonitrile or DMF at moderate temperatures.

- Yields : High yields up to 89% reported for fluorination of substituted benziodoxolones.

- Advantages : Avoids harsh conditions and heavy metals; suitable for introducing fluorine at ortho positions relative to carboxyl groups.

- Applications : Preparation of 2-fluoro-5-nitrobenzoic acid derivatives that can be further functionalized to formylated compounds.

Nitration and Hydrolysis of Fluorinated Aromatic Intermediates

Nitration of fluorinated benzoic acid derivatives is typically performed using sulfuric acid–nitrate mixtures under controlled temperatures. For instance, nitration of 2-chloro-4-fluorobenzene derivatives followed by hydrolysis yields 2-chloro-4-fluoro-5-nitrobenzoic acid intermediates.

- Typical Procedure :

- Use of sulfuric acid diluted to 80-85% with water.

- Temperature control between 70-110°C during nitration.

- Hydrolysis of nitrated trichloromethyl intermediates to yield the nitrobenzoic acid.

- Yields : Molar yields range from 82% to 96.2% depending on scale and conditions.

- Purification : Extraction with ethyl acetate, washing, and crystallization to obtain high-purity products (HPLC purity >90%).

- Melting Points : 148-153°C for nitrobenzoic acid derivatives.

This nitration-hydrolysis approach provides a robust route to nitro-substituted fluorobenzoic acids, which are precursors for further formylation.

Formylation Reactions to Introduce Aldehyde Groups

Formylation of nitro-substituted fluorobenzoic acids to introduce the 4-formyl group on the phenyl ring is commonly achieved via:

- Vilsmeier-Haack Reaction : Using POCl3 and DMF to generate electrophilic formylating agents.

- Condensation Reactions : Reaction with hydrazides or amines under acidic catalysis to form functionalized derivatives.

- Coupling Reagents : Use of reagents like HATU to facilitate formyl group introduction in multi-step syntheses.

These methods allow selective formylation at desired positions on the aromatic ring, preserving sensitive groups such as fluorine and nitro substituents.

Representative Preparation Procedure Summary

| Step | Reagents & Conditions | Key Observations | Yield & Purity | Melting Point (°C) |

|---|---|---|---|---|

| 1. Nucleophilic fluorination of 1-arylbenziodoxolone | KF, polar aprotic solvent, moderate heat | High selectivity for ortho-fluorination | Up to 89% yield | Not specified |

| 2. Nitration of fluorobenzene derivative | H2SO4 (80-85%), HNO3, 70-110°C | Controlled addition, gas evolution (HCl) | 82-96% molar yield | 148-153 |

| 3. Hydrolysis of trichloromethyl intermediate | Dilution with water, extraction with ethyl acetate | Formation of white solid product | 88-91% yield, 94-96% HPLC purity | 150-153 |

| 4. Formylation (Vilsmeier-Haack or condensation) | POCl3/DMF or hydrazide/amine, acidic catalysis | Selective aldehyde introduction | Variable yields, typically >70% | ~175 (for aldehyde derivatives) |

Analytical Characterization for Quality Control

- HPLC : Purity assessment (≥94% for intermediates; ≥98% for final product).

- NMR (¹H and ¹³C) : Confirmation of fluorine coupling and aldehyde proton (~10 ppm).

- Mass Spectrometry : Molecular ion peaks consistent with C14H8FNO5 (expected m/z).

- Melting Point : Consistency with literature values confirms identity.

- FT-IR : Characteristic C=O stretches near 1700 cm⁻¹ for carboxylic acid and aldehyde groups.

Research Findings and Practical Considerations

- The nucleophilic fluorination method is advantageous for introducing fluorine without metals, making it suitable for radiolabeling applications.

- Nitration under controlled acidic conditions avoids excessive by-product formation and allows high yields.

- Formylation requires careful control to prevent overreaction or degradation of sensitive groups.

- Multi-step synthesis demands purification at each stage to ensure high-quality final product.

- Scale-up is feasible with proper temperature and reagent control, as demonstrated in patent literature for related compounds.

Chemical Reactions Analysis

Hydrazone Formation via Aldehyde Condensation

The formyl group (-CHO) at the 4-position of the nitrophenyl ring undergoes condensation reactions with hydrazines to form hydrazones. This reaction is critical for generating antimicrobial agents and coordination complexes:

-

Reaction Conditions :

-

Example Product :

-

4-[4-[(E)-[(2,5-Difluorophenyl)hydrazono]methyl]-3-(3-fluorophenyl)pyrazol-1-yl]benzoic acid :

-

Esterification and Amidation of the Carboxylic Acid

The benzoic acid moiety participates in esterification or amidation reactions, enhancing bioavailability or enabling polymer conjugation:

-

Esterification :

-

Amidation :

-

Reagents: Amines (e.g., 2-methyl-6-ethylaniline) with coupling agents like bromoacetyl bromide.

-

Example : Synthesis of 2-bromo-N-(2-methyl-6-ethylphenyl)acetamide :

-

Nucleophilic Aromatic Substitution (SNAr) at the Nitro Group

The electron-withdrawing nitro group (-NO₂) activates the aromatic ring for SNAr reactions, though direct evidence for this compound is limited. Analogous systems suggest:

-

Fluorine Displacement :

Reduction of the Nitro Group

The nitro group can be reduced to an amine (-NH₂), though no direct studies exist for this compound. Comparable reductions in fluoronitrobenzoic acids typically use:

-

Catalytic Hydrogenation : H₂ gas with Pd/C or Raney Ni.

-

Chemical Reduction : SnCl₂/HCl or Fe/HCl.

-

Potential product: 2-Fluoro-5-(4-formyl-3-aminophenyl)benzoic acid , a precursor for azo dyes or peptidomimetics .

Coordination Chemistry with Metal Ions

The carboxylic acid and hydrazone groups enable metal chelation, forming complexes with antimicrobial or catalytic properties:

-

Reported Complexes :

Table 1: Key Reaction Pathways and Experimental Data

Photochemical and Thermal Stability

-

Nitro Group Stability : The nitro group may undergo photodegradation under UV light, forming reactive intermediates (e.g., nitroxide radicals) .

-

Thermal Decomposition : DSC analysis of related nitrobenzoic acids shows exothermic peaks near 200–250°C, indicating decomposition .

This compound’s multifunctional architecture positions it as a versatile scaffold for drug discovery and materials science. Further studies on SNAr reactivity and catalytic applications are warranted.

Scientific Research Applications

Organic Synthesis

2-Fluoro-5-(4-formyl-3-nitrophenyl)benzoic acid is primarily used as a building block for the synthesis of more complex organic molecules. Its versatility is evident in various synthetic routes, including the Suzuki–Miyaura coupling reaction, which facilitates the formation of carbon-carbon bonds essential for creating intricate molecular architectures.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives of this compound. For instance, compounds with similar structures have shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii. The minimum inhibitory concentration (MIC) values for these compounds can be as low as 1.56 μg/mL, indicating potent antibacterial activity .

Table 2: Antimicrobial Activity of Related Compounds

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| N-Benzyl-N-phenyl derivative | S. aureus | 6.25 |

| N,N-Diphenyl derivative | B. subtilis | 3.125 |

| This compound | MRSA | 1.56 |

| Bischloro derivative | Drug-resistant S. aureus | 3.125 |

These compounds often exhibit bactericidal effects by disrupting bacterial cell membranes and inhibiting biofilm formation.

Anticancer Activity

The compound also demonstrates potential as an anticancer agent. Derivatives containing nitro groups can inhibit the growth of various cancer cell lines through mechanisms such as DNA alkylation and inhibition of topoisomerase activity. The eIF4E inhibition pathway has been identified as a target for cancer therapy, with compounds like this showing promise in suppressing tumor growth.

Biochemical Probes

In biological research, this compound is utilized as a probe in biochemical assays to study enzyme interactions. The ability of the compound to interact with biological targets makes it valuable for elucidating mechanisms of action within cellular systems.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various derivatives of this compound against ESKAPE pathogens. The results indicated that certain derivatives exhibited significant activity against resistant strains, reinforcing the compound's potential as a lead structure for developing new antibiotics .

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer properties of this compound's derivatives in inhibiting breast cancer cell proliferation. The study demonstrated that specific derivatives could effectively suppress tumor growth through targeted mechanisms involving DNA interaction and enzyme inhibition.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(4-formyl-3-nitrophenyl)benzoic acid involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the nitro group can undergo reduction to form reactive intermediates. These functional groups enable the compound to interact with enzymes and other proteins, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Key Data and Research Findings

Table 1: Comparative Analysis of Selected Benzoic Acid Derivatives

Thermal and Coordination Properties

- Thermal Stability : Derivatives with nitro groups (e.g., this compound) may exhibit lower thermal stability compared to trifluoromethyl analogs due to nitro group decomposition at elevated temperatures .

- Lanthanide Chelation : The formyl and nitro groups enhance coordination with lanthanides (e.g., terbium), making the compound useful in luminescent materials .

Biological Activity

2-Fluoro-5-(4-formyl-3-nitrophenyl)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer applications. This article reviews the existing research on its biological activity, including synthesis methods, antimicrobial properties, and potential therapeutic applications.

- Molecular Formula : CHFNO

- Molecular Weight : 289.22 g/mol

- Boiling Point : Approximately 521.0 °C

- Density : 1.483 g/cm³

Synthesis Methods

The synthesis of this compound typically involves nucleophilic fluorination and other organic reactions. Research indicates that the introduction of substituents can significantly affect the yield and biological activity of the resultant compounds. For instance, the use of 1-arylbenziodoxolones as precursors has been noted for their efficiency in producing various fluorinated benzoic acids, including this compound .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related compounds, suggesting that modifications at specific positions can enhance efficacy against various bacterial strains.

Antibacterial Studies

Research has demonstrated that derivatives of nitrophenyl compounds exhibit significant antibacterial activity against Gram-positive bacteria such as Streptococcus pneumoniae and Streptococcus pyogenes. For example, compounds with a methoxy group at the 5-position showed comparable activity to established antibiotics like telithromycin .

Table 1: Antibacterial Activity of Related Compounds

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Compound A | S. pneumoniae | 4.0 |

| Compound B | S. pyogenes | 6.25 |

| This compound | S. aureus | TBD |

The Minimum Inhibitory Concentration (MIC) values for this compound are still under investigation, but preliminary results suggest potential effectiveness against resistant strains.

Anticancer Activity

In addition to its antibacterial properties, there is growing interest in the anticancer potential of this compound. Studies involving structurally similar compounds have shown that certain derivatives can inhibit tumor growth and induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) at low concentrations .

The mechanism by which these compounds exert their effects often involves interference with cellular processes such as microtubule assembly and apoptosis pathways. For instance, compounds derived from similar structures have been shown to enhance caspase activity, indicating a potential for inducing programmed cell death in malignant cells .

Case Studies

Several case studies have documented the effects of structurally related compounds on bacterial and cancer cell lines:

- Case Study on Antibacterial Efficacy :

- A study evaluated various nitrophenyl derivatives against multiple bacterial strains, noting that specific substitutions led to enhanced antibacterial properties.

- Case Study on Anticancer Effects :

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC or HPLC to avoid over-nitration or side reactions.

- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .

How can contradictory spectroscopic data (e.g., NMR shifts) be resolved during structural characterization?

Advanced Question

Discrepancies in NMR data often arise due to:

- Solvent Effects : For example, DMSO-d₆ may cause peak broadening for acidic protons (e.g., -COOH). Confirm assignments using deuterated chloroform or methanol .

- Tautomerism : The nitro and formyl groups may induce keto-enol tautomerism, altering peak positions. Variable-temperature NMR (e.g., 25°C to 60°C) can identify dynamic equilibria .

- Impurity Peaks : Trace solvents (e.g., THF) or unreacted starting materials may overlap. Use HSQC/HMBC to correlate ambiguous signals .

Q. Methodology :

- Compare experimental data with computational predictions (e.g., DFT calculations for NMR chemical shifts) .

- Cross-validate with IR (C=O stretch at ~1700 cm⁻¹) and HRMS .

What are the optimal conditions for purifying this compound?

Basic Question

- Recrystallization : Use a solvent pair like ethanol/water. The nitro and carboxylic acid groups enhance polarity, improving solubility in hot ethanol .

- HPLC : Reverse-phase C18 columns with a mobile phase of acetonitrile/0.1% TFA in water (gradient elution) achieve >98% purity .

- Acid-Base Extraction : Dissolve the crude product in NaOH (aq.), wash with DCM to remove non-acidic impurities, then re-acidify with HCl to precipitate the product .

Critical Note : Avoid prolonged exposure to strong acids/bases to prevent hydrolysis of the formyl group .

How does the electron-withdrawing nitro group influence the reactivity of the fluorine substituent?

Advanced Question

The nitro group at the 3-position meta to fluorine enhances the electrophilicity of the aromatic ring, enabling:

- SNAr Reactions : Fluorine displacement by nucleophiles (e.g., amines, alkoxides) under mild conditions (50–80°C in DMSO) .

- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids require Pd catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (100–120°C) due to steric hindrance from the formyl group .

Q. Contradiction Analysis :

- Conflicting reports on reaction yields may arise from competing side reactions (e.g., reduction of nitro to amine under catalytic hydrogenation). Use controlled conditions (e.g., Zn/HCl for selective nitro reduction) .

What analytical methods are most effective for quantifying trace impurities in this compound?

Advanced Question

- UPLC-MS/MS : Detects impurities at ppm levels. Use electrospray ionization (ESI-) to monitor deprotonated ions (e.g., [M-H]⁻) .

- X-ray Crystallography : Resolves structural ambiguities caused by rotational isomers (e.g., formyl group orientation) .

- Elemental Analysis : Validate C, H, N, F percentages (±0.3% tolerance) to confirm stoichiometry .

Q. Data Interpretation :

How can the stability of this compound under varying storage conditions be assessed?

Basic Question

- Accelerated Degradation Studies :

- Thermal Stability : Heat samples to 40°C, 60°C, and 80°C for 1–4 weeks. Monitor via HPLC for decomposition products (e.g., decarboxylation or nitro reduction) .

- Light Sensitivity : Expose to UV (365 nm) and daylight. Use amber vials to mitigate photooxidation of the formyl group .

- Storage Recommendations :

What strategies mitigate side reactions during functionalization of the formyl group?

Advanced Question

- Protection/Deprotection : Convert the formyl group to a more stable acetal (e.g., ethylene glycol/H⁺) before modifying other sites .

- Selective Reducing Agents : Use NaBH₄/CeCl₃ to reduce the formyl to hydroxymethyl without affecting the nitro group .

- Kinetic Control : Conduct reactions at low temperatures (-10°C to 0°C) to suppress enolization or aldol condensation .

Q. Validation :

- Monitor reaction progress in real-time using in-situ IR to track carbonyl consumption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.